molecular formula C21H22FNO3 B1327319 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone CAS No. 898756-05-3

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone

Cat. No. B1327319
M. Wt: 355.4 g/mol
InChI Key: KTMVVXNZILLJMK-UHFFFAOYSA-N
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Description

This compound is a benzophenone derivative with a complex structure that includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety . It has a molecular formula of C22H25NO4 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzophenone core, a 1,4-dioxa-8-azaspiro[4.5]decane moiety, and a fluorine atom . The InChI code is InChI=1S/C22H25NO4/c1-25-19-8-6-17 (7-9-19)21 (24)20-5-3-2-4-18 (20)16-23-12-10-22 (11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.4 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 367.17835828 g/mol . Its topological polar surface area is 48 Ų . It has a heavy atom count of 27 .

Scientific Research Applications

Structural and Chemical Studies

  • Acylation and Regioselectivity : A study demonstrated the effect of base and acyl chloride on the regioselectivity of acylation of a related compound, indicating its relevance in understanding chemical reactions and molecular interactions (Koszytkowska-Stawińska et al., 2004).

  • Antitubercular Drug Development : Research on (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one, a similar compound, for its potential as an antitubercular drug shows the significance of this chemical class in pharmaceutical research (Richter et al., 2022).

  • Synthesis of Polymeric Materials : The synthesis of a Mannich base derivative using a related compound and its application in removing carcinogenic dyes highlights its use in creating new materials with potential environmental applications (Akceylan et al., 2009).

  • Synthesis Techniques : Studies on the synthesis of derivatives, like retropinacol rearrangement, illustrate the chemical's role in advancing synthetic chemistry methods (Shklyaev et al., 2011).

Biological and Pharmaceutical Applications

  • Tumor Imaging Agents : The synthesis and evaluation of a 1,4-dioxa-8-azaspiro[4.5]decane derivative as a σ1 receptor ligand with potential use in tumor imaging emphasizes its application in diagnostic medicine (Xie et al., 2015).

  • Potential Dopamine Agonists : The evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as dopamine agonists underlines the compound's relevance in neuropharmacology (Brubaker & Colley, 1986).

  • Antiviral Agents : Research into N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as antiviral agents against human coronaviruses and influenza virus shows the compound's potential in antiviral drug development (Apaydın et al., 2020).

  • Antibacterial Drug Research : The susceptibility of Mycobacterium tuberculosis to benzothiazinones, which include similar compounds, provides insights into the development of new antibacterial drugs (Pasca et al., 2010).

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)20(24)19-4-2-1-3-17(19)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMVVXNZILLJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643762
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone

CAS RN

898756-05-3
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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